

Solubility Profile & Solvent Compatibility Guide: 1,3-Dimethoxy-2-methylpropan-2-amine

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 1,3-Dimethoxy-2-methylpropan-2-amine

CAS No.: 130874-19-0

Cat. No.: B2553214

[Get Quote](#)

Part 1: Executive Summary & Physicochemical Profile

1,3-Dimethoxy-2-methylpropan-2-amine is a specialized aliphatic primary amine characterized by a "gem-dimethyl-like" core where methyl groups are substituted with methoxymethyl moieties. Structurally, it features a quaternary carbon bonded to a primary amine (

), a methyl group, and two methoxymethyl groups ().

This unique architecture imparts an amphiphilic solubility profile:

- **High Polarity/H-Bonding:** The primary amine and two ether oxygens create a dense hydrogen-bonding network, facilitating water miscibility.

- **Lipophilicity:** The carbon scaffold allows significant solubility in standard organic solvents (DCM, THF).
- **Steric Bulk:** The tertiary alkylamine center (resembling a tert-butylamine motif) reduces nucleophilic interference in certain solvents compared to linear amines.

Target Audience Utility: For drug development professionals, this molecule often serves as a polar "end-cap" to modulate LogP or as a linker in fragment-based drug discovery.

Part 2: Solubility Profile & Solvent Compatibility[1]

The following data categorizes solvent compatibility based on dielectric constant (), dipole moment, and functional group interaction.

Table 1: Predicted Solubility Matrix

Note: "Soluble" implies >100 mg/mL at 25°C. "Miscible" implies infinite solubility.

Solvent Class	Representative Solvents	Solubility Status	Mechanistic Rationale
Polar Protic	Water	Miscible	Strong H-bond acceptance (ethers) and donation/acceptance (amine).
Methanol, Ethanol, IPA	Miscible	Excellent solvation of both the polar amine head and the alkyl/ether tails.	
Polar Aprotic	DMSO, DMF, DMAc	Soluble	High dipole interaction; useful for high-temp reactions (C).
Acetonitrile (MeCN)	Soluble	Good general solvent; watch for potential condensation if heated with strong acid catalysts.	
Ethers	THF, 2-MeTHF, MTBE	Soluble	"Like dissolves like" interaction with the methoxy side chains.
Chlorinated	Dichloromethane (DCM), Chloroform	Soluble	Excellent solvent for extraction from basic aqueous layers.
Hydrocarbons	Hexane, Heptane, Toluene	Moderate to Soluble	Likely soluble, but phase separation may occur at low temps (C) due to polarity differences.

Esters

Ethyl Acetate, IPM

Soluble

Caution: Primary amines can react with esters (aminolysis) upon prolonged storage or heating.

Part 3: Experimental Protocols (Self-Validating Systems)

As exact literature values for this specific CAS are often proprietary, researchers must validate solubility empirically. Below are the standard operating procedures (SOPs) designed to ensure reproducibility.

Protocol A: Rapid Visual Solubility Screening (The "Drop-Wise" Method)

Objective: Determine approximate solubility range (<1 mg/mL to >100 mg/mL) with minimal material loss.

- Preparation: Weigh 10 mg of **1,3-Dimethoxy-2-methylpropan-2-amine** into a 1.5 mL clear HPLC vial.
- Addition: Add the target solvent in specific aliquots at 25°C:
 - Step 1: Add 100 μ L (Concentration = 100 mg/mL). Vortex for 30s.
 - Observation: Clear solution? \rightarrow High Solubility.
 - Step 2: If insoluble, add 900 μ L (Total = 1 mL, Conc = 10 mg/mL). Vortex.
 - Observation: Clear solution? \rightarrow Moderate Solubility.
 - Step 3: If particles remain, heat to 40°C. If still insoluble \rightarrow Low Solubility.
- Validation: If the solution is clear, cool to 4°C for 1 hour to check for precipitation (temperature-dependent solubility).

Protocol B: Process Extraction & Salt Formation

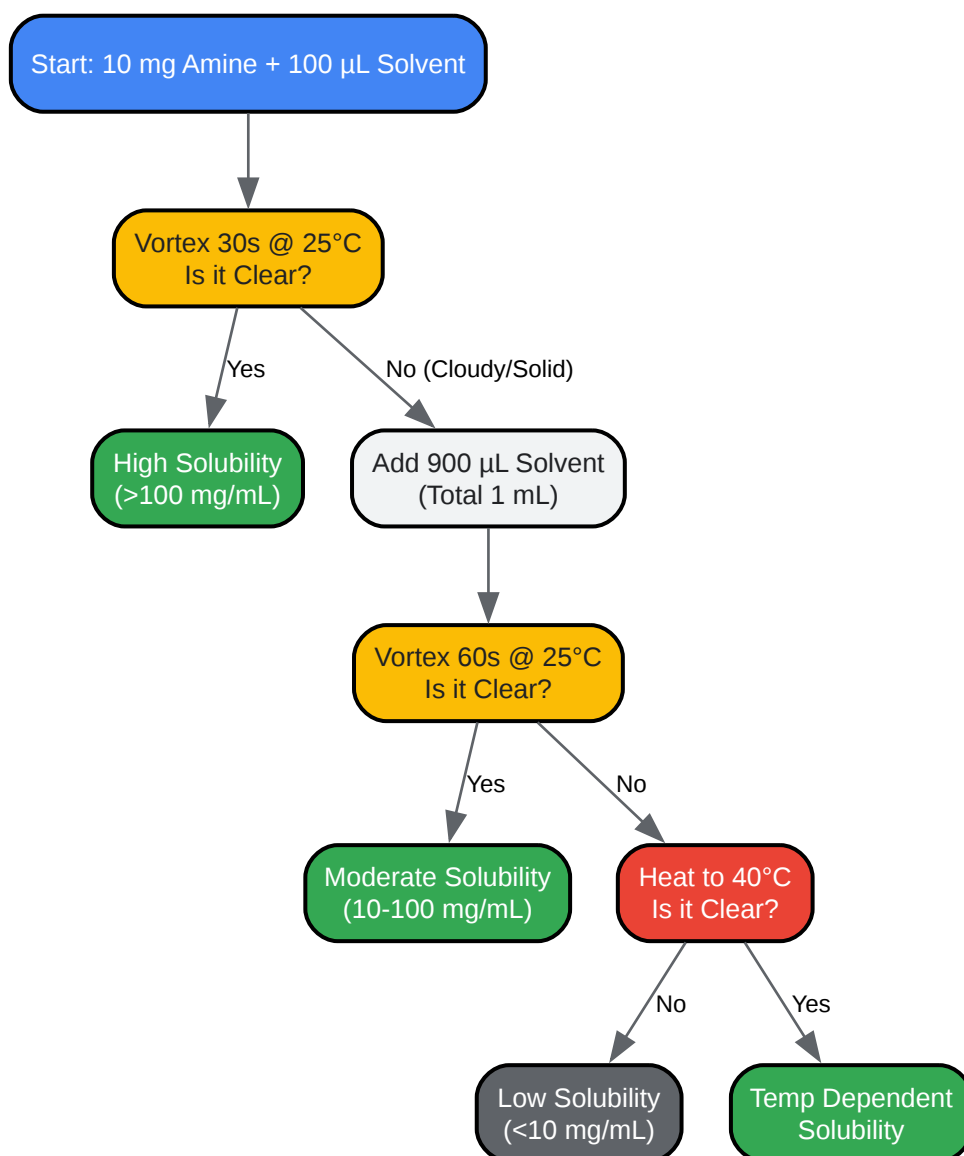
This amine is a base. In process chemistry, manipulating pH is the primary lever for solubility control.

- Acidic Phase (pH < 4): The amine forms a salt (e.g., Hydrochloride).
 - Solubility: Highly soluble in Water; Insoluble in Non-polar organics (Heptane, TBME).
- Basic Phase (pH > 10): The amine exists as a free base.
 - Solubility: Extracts readily into DCM, EtOAc, or Toluene.

Part 4: Visualization of Workflows

Diagram 1: Solubility Screening Decision Tree

This logic flow guides the researcher through solvent selection based on the outcome of Protocol A.

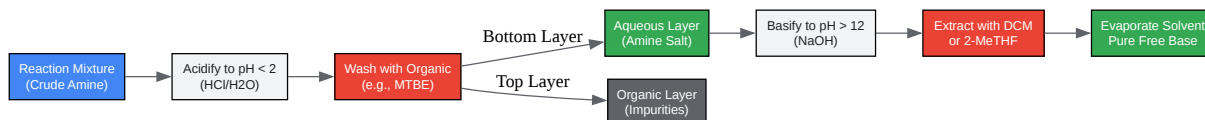


[Click to download full resolution via product page](#)

Caption: Decision tree for rapid solubility classification using the "Drop-Wise" gravimetric method.

Diagram 2: Process Workup Strategy (Extraction Logic)

For isolation of the amine from a reaction mixture.



[Click to download full resolution via product page](#)

Caption: Standard Acid/Base extraction workflow for purification of **1,3-Dimethoxy-2-methylpropan-2-amine**.

Part 5: Critical Considerations for Researchers

Aminolysis Risk in Esters

While Ethyl Acetate is a common solvent, primary amines like **1,3-Dimethoxy-2-methylpropan-2-amine** are nucleophilic.

- Risk: Formation of acetamides via attack on the ester carbonyl.
- Mitigation: Avoid Ethyl Acetate for storage or reactions requiring heat (>40°C). Use Isopropyl Acetate (IPAC) (sterically hindered) or ethers (THF, MTBE) instead [1].

Hygroscopicity

The presence of two ether oxygens and a primary amine increases the hygroscopic nature of the compound.

- Handling: Store under nitrogen/argon.
- Impact: Absorbed water can skew stoichiometry in moisture-sensitive reactions (e.g., formation of isocyanates or coupling with acid chlorides).

Salt Screening for Solid Forms

The free base is likely a liquid or low-melting solid. For drug development, a crystalline salt is preferred.

- Recommended Counter-ions:
 - Hydrochloric Acid (HCl): Likely hygroscopic.
 - Fumaric Acid: Often yields non-hygroscopic, crystalline solids for amines of this class.
 - Oxalic Acid: Good for purification/crystallization, though toxic.

References

- Pfizer Inc. (2008). Solvent Selection Guide: Assessing Aminolysis Risks in Common Solvents. Green Chemistry. [\[Link\]](#)
- PubChem. (n.d.).^[1]^[2] Compound Summary: **1,3-Dimethoxy-2-methylpropan-2-amine** (CAS 130874-19-0). National Center for Biotechnology Information. [\[Link\]](#)
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General reference for solvent polarity and amine solubility principles). [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1,3-Dimethoxypropan-2-amine | C₅H₁₃NO₂ | CID 1514160 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- 2. 1,3-Dimethoxy-2-methylpropane | C₆H₁₄O₂ | CID 21024274 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- To cite this document: BenchChem. [Solubility Profile & Solvent Compatibility Guide: 1,3-Dimethoxy-2-methylpropan-2-amine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2553214/docs#solubility-profile-solvent-compatibility-guide-1-3-dimethoxy-2-methylpropan-2-amine\]](https://www.benchchem.com/product/b2553214/docs#solubility-profile-solvent-compatibility-guide-1-3-dimethoxy-2-methylpropan-2-amine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)